An In-Depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4,6-Triisopropylbenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triisopropylbenzoic acid, a sterically hindered aromatic carboxylic acid, is a vital tool in modern organic synthesis. Its unique structural features, characterized by the presence of three bulky isopropyl groups flanking the carboxylic acid moiety, impart distinct reactivity and selectivity that are highly valued in a range of chemical transformations. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its key applications, offering insights into the mechanistic principles that govern its utility. The strategic positioning of the isopropyl groups creates a sterically congested environment around the carboxyl group, influencing its acidity and nucleophilicity, and enabling its use as a highly effective catalyst and synthetic intermediate.
Core Properties and Identification
The fundamental identification and physicochemical properties of 2,4,6-Triisopropylbenzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 49623-71-4 | [1][2] |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 184-187 °C | [4] |
| Solubility | Slightly soluble in water | [2][4] |
| pKa (Predicted) | 3.23 ± 0.10 | [4] |
Synthesis of 2,4,6-Triisopropylbenzoic Acid
The synthesis of 2,4,6-Triisopropylbenzoic acid can be effectively achieved through a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This approach involves the reaction of an aryl Grignard reagent with carbon dioxide to form a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. The starting material for the Grignard reagent is 2-bromo-1,3,5-triisopropylbenzene, which can be prepared from 1,3,5-triisopropylbenzene.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 2,4,6-Triisopropylbenzoic acid via a Grignard reaction.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 2,4,6-Triisopropylbenzoic acid starting from 2-bromo-1,3,5-triisopropylbenzene.
Materials:
-
2-bromo-1,3,5-triisopropylbenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
-
A suitable solvent for recrystallization (e.g., ethanol/water mixture)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 2-bromo-1,3,5-triisopropylbenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
-
Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the aryl bromide solution.
-
After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
-
Allow the excess dry ice to sublime.
-
-
Work-up and Isolation:
-
To the resulting solid, slowly add a mixture of crushed ice and concentrated hydrochloric acid to protonate the carboxylate salt and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,4,6-Triisopropylbenzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Spectroscopic Characterization
The structure of 2,4,6-Triisopropylbenzoic acid can be confirmed by various spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons. The methine protons of the isopropyl groups will appear as a septet, and the methyl protons will appear as a doublet. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift. The aromatic carbons will also have specific shifts, and the isopropyl carbons (methine and methyl) will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key characteristic peaks include:
-
A broad O-H stretching band for the carboxylic acid in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group around 1700 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic ring.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can also be observed, often involving the loss of the carboxylic acid group or parts of the isopropyl substituents.
Applications in Organic Synthesis
The steric hindrance provided by the three isopropyl groups is the cornerstone of 2,4,6-Triisopropylbenzoic acid's utility in organic synthesis.
Sterically Hindered Acid Catalyst
2,4,6-Triisopropylbenzoic acid can act as a bulky Brønsted acid catalyst.[5] This steric hindrance prevents the acid itself from participating in nucleophilic attack, allowing it to efficiently protonate substrates while minimizing side reactions. This is particularly advantageous in reactions such as:
-
Esterifications: It can catalyze the esterification of alcohols with carboxylic acids, especially when dealing with sensitive substrates where stronger, less hindered acids might cause decomposition.
-
Friedel-Crafts Acylations: It can be used as a co-catalyst in Friedel-Crafts acylation reactions.[5]
Intermediate in the Synthesis of Complex Molecules
As a sterically hindered building block, 2,4,6-Triisopropylbenzoic acid is a valuable intermediate in the synthesis of more complex molecules. The bulky triisopropylphenyl group can be used to control the stereochemistry of subsequent reactions or to provide a stable, sterically demanding scaffold.
Protecting Group Chemistry
The corresponding esters of 2,4,6-Triisopropylbenzoic acid can be used as sterically hindered protecting groups for alcohols. The bulkiness of the triisopropylbenzoyl group makes it resistant to cleavage under many standard conditions, allowing for selective deprotection of other functional groups in a molecule.
Diagram of a Catalytic Application
Caption: General catalytic cycle involving 2,4,6-Triisopropylbenzoic acid as a Brønsted acid catalyst.
Safety and Handling
2,4,6-Triisopropylbenzoic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
2,4,6-Triisopropylbenzoic acid is a highly valuable and versatile compound in organic chemistry. Its defining feature, the significant steric hindrance around the carboxylic acid group, allows it to function as a unique acid catalyst and a useful synthetic intermediate. A thorough understanding of its properties, synthesis, and reactivity enables researchers and drug development professionals to leverage its unique characteristics for the efficient and selective synthesis of complex organic molecules.
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